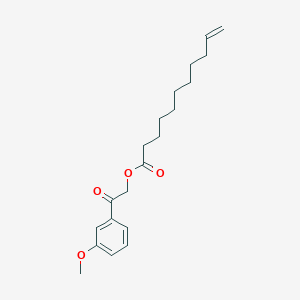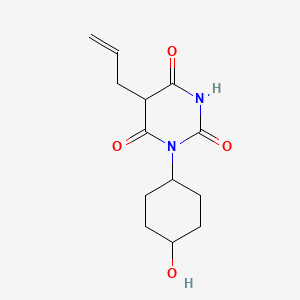
Trinaphthalen-1-ylphosphane sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trinaphthalen-1-ylphosphane sulfide is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of three naphthyl groups attached to a central phosphorus atom, which is further bonded to a sulfur atom. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trinaphthalen-1-ylphosphane sulfide typically involves the reaction of trinaphthalen-1-ylphosphane with elemental sulfur. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction can be represented as follows:
P(1-Nap)3+S8→P(1-Nap)3S
This reaction is usually conducted in an organic solvent such as toluene or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Trinaphthalen-1-ylphosphane sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to trinaphthalen-1-ylphosphane.
Substitution: The naphthyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trinaphthalen-1-ylphosphane sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of trinaphthalen-1-ylphosphane sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with metals and other substrates. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Triphenylphosphine sulfide
- Tris(2-naphthyl)phosphine sulfide
- Tris(4-methoxyphenyl)phosphine sulfide
Uniqueness
Trinaphthalen-1-ylphosphane sulfide is unique due to its three naphthyl groups, which provide steric hindrance and influence its reactivity and stability. This structural feature distinguishes it from other phosphine sulfides and contributes to its specific applications in research and industry .
Propiedades
Número CAS |
3411-49-2 |
|---|---|
Fórmula molecular |
C30H21PS |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
trinaphthalen-1-yl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C30H21PS/c32-31(28-19-7-13-22-10-1-4-16-25(22)28,29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |
Clave InChI |
ZZTQDGOSPLPDHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2P(=S)(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)


![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)

![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)





